(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid
Description
Properties
Molecular Formula |
C23H24O6 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(3Z)-6-methoxy-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C23H24O6/c1-13-17(8-14-9-20(27-3)23(29-5)21(10-14)28-4)16-7-6-15(26-2)11-19(16)18(13)12-22(24)25/h6-11H,12H2,1-5H3,(H,24,25)/b17-8- |
InChI Key |
JJVPDXNWNNEKAR-IUXPMGMMSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid
Detailed Stepwise Preparation
Synthesis of Substituted Indanone or Indenyl Acetate
Starting from substituted methylphenyl derivatives (e.g., 2,4-difluorotoluene or 5-methylthio-2-methylindanone), halogenation or other functional group modifications are performed under reflux conditions with ultraviolet irradiation or reagents such as bromine.
The hydroxy esters are dehydrated using phosphorus pentoxide in dry benzene at reflux to form indenyl acetate intermediates. The reaction mixture is filtered, washed, and the organic layer dried to isolate the crude indenyl acetate, which is then crystallized for purification.
For example, methyl 6-fluoro-5-methoxy-2-methyl-3-indenylacetate is obtained by refluxing hydroxy ester with phosphorus pentoxide and subsequent purification steps.
Formation of the Benzylidene Moiety
The key condensation step involves reacting the methyl ester of the substituted indenyl acetate with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium methoxide in dry methanol under nitrogen atmosphere. This reaction is refluxed to completion, yielding the methyl ester of the benzylidene indenyl compound.
The reaction mixture is then diluted with water and refluxed further to complete saponification of the ester to the corresponding acid.
Hydrolysis and Isolation of the Acid
The aqueous solution is acidified carefully with cold hydrochloric acid or acetic acid to pH 2, leading to precipitation of the (Z)-2-[5-methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic acid.
The precipitate is collected by filtration, washed thoroughly with water to remove impurities, and dried in a desiccator over potassium hydroxide pellets, followed by drying in an oven at 100°C to obtain the pure acid.
Recrystallization from suitable solvents such as methylene chloride-petroleum ether mixtures is performed to separate the cis and trans isomers and enhance purity.
Data Table: Summary of Key Reaction Conditions and Yields
Research Discoveries and Observations
The use of substituted benzaldehydes other than 3,4,5-trimethoxybenzaldehyde under similar conditions allows for the synthesis of a variety of related indenyl acetic acid derivatives, demonstrating the method's versatility.
Phosphorus pentoxide is critical in the dehydration step to convert hydroxy esters to indenyl acetates efficiently, influencing the purity and yield of the intermediates.
The stereochemistry of the final product (Z-isomer) is controlled during the condensation step, and recrystallization allows separation of cis and trans isomers, which may have different biological activities.
The multiple methoxy substituents on the benzylidene moiety and the indenyl ring contribute to the compound's bioactivity, as methoxy groups enhance lipophilicity and molecular interactions in biological systems.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby reducing the associated cellular damage.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is structurally analogous to (Z)-5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenylacetic acid (Compound 12, ), differing in three key regions:
Benzylidene substituents : The target compound features 3,4,5-trimethoxy groups, while Compound 12 has a single p-methylthio group.
Indenyl substituents : A 5-methoxy group replaces the 5-fluoro group in Compound 13.
Acetic acid side chain : Both share this moiety, but steric effects from benzylidene substituents may alter side-chain conformation.
Table 1: Substituent Comparison
Conversely, the fluoro group in Compound 12 may improve metabolic stability in biological systems .
Physicochemical and Reactivity Profiles
The lumping strategy () posits that structurally similar compounds share properties. However, the target compound’s trimethoxybenzylidene group distinguishes it from analogs like Compound 12:
- Solubility : Methoxy groups enhance hydrophilicity, whereas methylthio or fluoro substituents reduce it.
- Tautomerization : The Z-configuration in both compounds stabilizes the diene tautomer, but steric effects from trimethoxy groups may slow tautomerization kinetics.
- Derivative synthesis : Sulfoxide formation (as in Compound 12) is feasible, but oxidation of methoxy groups is unlikely, unlike methylthio groups, which can form sulfones .
Biological Activity
(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic acid is a synthetic compound with potential therapeutic applications. Its structure includes a complex arrangement of methoxy groups and an indene moiety, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The molecular formula of (Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic acid is with a molecular weight of approximately 429.48 g/mol. The compound features multiple methoxy groups that enhance its solubility and biological interaction.
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the nuclear factor kappa B (NF-κB) pathway, which is crucial in the inflammatory response.
Mechanism of Action:
- Inhibition of Cytokine Production: The compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro.
- Oxidative Stress Reduction: It enhances the levels of glutathione in hepatic tissues, thereby mitigating oxidative stress associated with inflammation.
Case Study:
In a rat model of liver fibrosis induced by carbon tetrachloride (CCl₄), treatment with (Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic acid resulted in:
- A significant decrease in serum alanine aminotransferase (ALT) levels.
- Improved histopathological outcomes compared to untreated controls .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Serum ALT Levels (U/L) | 150 ± 20 | 80 ± 15 |
| Histological Score | 3.5 ± 0.5 | 1.0 ± 0.4 |
| Hepatic Glutathione Levels (µmol/g) | 10 ± 2 | 20 ± 3 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines.
In Vitro Studies:
- Cytotoxicity Against Cancer Cells: In studies involving breast cancer cell lines (AMJ13), it demonstrated time-dependent cytotoxic effects with up to 68% inhibition at higher concentrations after 72 hours of exposure.
- Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Table of Cytotoxic Effects:
| Concentration (µg/ml) | Inhibition Rate (%) at 72h |
|---|---|
| 20 | 50 |
| 40 | 66 |
| 60 | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
